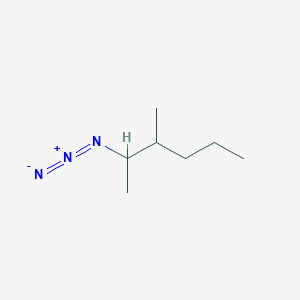

2-Azido-3-methylhexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3 |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-azido-3-methylhexane |

InChI |

InChI=1S/C7H15N3/c1-4-5-6(2)7(3)9-10-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

HYLCKQPDHJHLPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Azido-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 2-azido-3-methylhexane. The methodologies presented are based on well-established principles of organic chemistry and are intended to serve as a foundational protocol for its synthesis and analysis.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available 3-methylhexan-2-ol. The initial step involves the conversion of the secondary alcohol into a tosylate, which is an excellent leaving group. The subsequent step is a nucleophilic substitution reaction where the tosylate is displaced by an azide ion to yield the final product. This pathway is designed to be efficient and to allow for good control over the stereochemistry of the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.1. Synthesis of 3-Methylhexan-2-yl p-toluenesulfonate (Intermediate)

This procedure details the conversion of the secondary alcohol to its corresponding tosylate.

-

Materials:

-

3-methylhexan-2-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methylhexan-2-ol in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

2.2. Synthesis of this compound (Final Product)

This procedure describes the nucleophilic substitution of the tosylate with sodium azide.

-

Materials:

-

3-Methylhexan-2-yl p-toluenesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the tosylate intermediate in anhydrous DMF.

-

Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Characterization Data (Predicted)

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (C1) | ~1.25 | d | ~6.5 | 3H |

| CH (C2) | ~3.60 | m | - | 1H |

| CH (C3) | ~1.60 | m | - | 1H |

| CH₂ (C4) | ~1.40 | m | - | 2H |

| CH₂ (C5) | ~1.30 | m | - | 2H |

| CH₃ (C6) | ~0.90 | t | ~7.0 | 3H |

| CH₃ (on C3) | ~0.95 | d | ~7.0 | 3H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~18.0 |

| C2 | ~60.0 |

| C3 | ~40.0 |

| C4 | ~30.0 |

| C5 | ~22.0 |

| C6 | ~14.0 |

| C3-CH₃ | ~16.0 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2100 | -N₃ | Strong, sharp azide stretch |

| 2850-2960 | C-H | Alkane C-H stretching |

| 1465, 1375 | C-H | Alkane C-H bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 99 | [M - N₂]⁺ |

| 84 | [M - N₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below.

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

Organic azides are potentially explosive and should be handled with extreme caution. It is recommended to work behind a blast shield and avoid heat, shock, and friction. Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All waste containing azide should be quenched and disposed of according to institutional safety guidelines.

Disclaimer: This document provides a proposed methodology. Researchers should consult standard organic chemistry literature and safety protocols before conducting any experiments.

Spectroscopic and Synthetic Profile of 2-Azido-3-methylhexane: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-azido-3-methylhexane, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a standard synthetic protocol for its preparation is outlined.

Proposed Synthesis

This compound can be synthesized via a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of a suitable 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-iodo-3-methylhexane) with sodium azide. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide from the secondary carbon.[1][2] This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the Sₙ2 mechanism.[1][3]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of secondary alkyl azides from alkyl halides.[3]

Materials:

-

2-Bromo-3-methylhexane (1 equivalent)

-

Sodium azide (NaN₃) (1.1 - 1.5 equivalents)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A solution of sodium azide (1.1 equivalents) in DMSO is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

2-Bromo-3-methylhexane (1 equivalent) is added to the stirred solution at room temperature.

-

The reaction mixture is stirred until gas chromatography (GC) analysis indicates the complete consumption of the starting alkyl halide.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous mixture is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with water and brine to remove residual DMSO and salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by two key features: the strong, sharp absorption of the azide group and the absorptions corresponding to the alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2100 | Strong | Asymmetric stretch | Azide (N₃) |

| 2960-2850 | Strong | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| 1465 | Medium | C-H bend (scissoring) | Methylene (CH₂) |

| 1380 | Medium | C-H bend (rocking) | Methyl (CH₃) |

The most characteristic signal is the strong azide peak around 2100 cm⁻¹, which is a definitive indicator of this functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center at C3, which can make the adjacent methylene protons diastereotopic. The predicted chemical shifts are influenced by the electron-withdrawing nature of the azide group.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~1.2 | Doublet | 3H |

| CH-N₃ (C2) | ~3.3 - 3.5 | Multiplet | 1H |

| CH (C3) | ~1.6 - 1.8 | Multiplet | 1H |

| CH₂ (C4) | ~1.3 - 1.5 | Multiplet | 2H |

| CH₂ (C5) | ~1.2 - 1.4 | Multiplet | 2H |

| CH₃ (C6) | ~0.9 | Triplet | 3H |

| CH₃ (on C3) | ~0.9 | Doublet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon attached to the azide group will be significantly deshielded, appearing at a higher chemical shift.[7][8][9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~15-20 |

| C2 | ~60-65 |

| C3 | ~35-40 |

| C4 | ~25-30 |

| C5 | ~20-25 |

| C6 | ~14 |

| CH₃ on C3 | ~15-20 |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation pathway for azides is the loss of a nitrogen molecule (N₂).[10][11]

| m/z Value (Predicted) | Assignment |

| 141 | Molecular Ion (M⁺) [C₇H₁₅N₃]⁺ |

| 113 | [M - N₂]⁺ |

| 98 | [M - N₃]⁺ or [C₇H₁₅]⁺ |

| 84 | Alpha cleavage (loss of C₄H₉ radical) |

| 57 | Alpha cleavage (loss of C₂H₄N₃ radical) or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

The loss of 28 Da (N₂) from the molecular ion is a strong indicator of an azide-containing compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Azido-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties and expected reactivity of 2-azido-3-methylhexane. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from the well-established chemistry of alkyl azides. The guide covers anticipated physical and chemical properties, outlines general experimental protocols for its synthesis and key reactions, and includes visualizations of these chemical transformations. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug development, providing a theoretical framework for its handling and application.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅N₃ |

| Molecular Weight | 141.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated in the range of 150-170 °C |

| Melting Point | Not applicable (expected to be a liquid at room temp.) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |

| Density | Estimated to be around 0.9 g/mL |

Note: The data presented in this table are estimations and should be confirmed through experimental analysis.

Synthesis of this compound

The most common and straightforward method for the synthesis of alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃).[1][2][3] For this compound, this would involve the reaction of a suitable 2-halo-3-methylhexane (e.g., 2-bromo-3-methylhexane or 2-iodo-3-methylhexane) with sodium azide in a polar aprotic solvent.

Experimental Protocol: Synthesis via Sₙ2 Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-methylhexane (1 equivalent) in dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[1] Hydrazoic acid, which can be formed upon acidification, is also toxic and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Stereoselective Synthesis of (S)-2-Azido-3-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane, a chiral azide of interest in synthetic and medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-step synthetic pathway. The synthesis commences with the readily available or preparable chiral precursor, (R)-3-methyl-2-hexanol. The core of this synthetic strategy lies in the stereospecific conversion of the secondary alcohol to the corresponding azide via a Mitsunobu reaction, a powerful tool for achieving clean inversion of stereochemistry. This guide provides a comprehensive overview of the proposed reaction, including a detailed experimental protocol adapted from analogous transformations, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Chiral azides are versatile synthetic intermediates, serving as precursors to chiral amines, amides, and various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other bioactive molecules. The stereocontrolled introduction of the azide functionality is therefore a critical step in the asymmetric synthesis of numerous target compounds. This guide focuses on a proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane, a compound with potential applications in drug discovery and development. The outlined synthetic approach leverages the well-established Mitsunobu reaction to ensure high stereochemical fidelity.

Proposed Synthetic Pathway

The proposed synthesis of (S)-2-Azido-3-methylhexane involves a two-step sequence starting from the chiral alcohol (R)-3-methyl-2-hexanol.

Step 1: Preparation of the Chiral Precursor

The synthesis begins with the chiral secondary alcohol, (R)-3-methyl-2-hexanol. This starting material can be obtained from commercial sources or synthesized using established methods for asymmetric reduction of 3-methyl-2-hexanone.

Step 2: Stereoselective Azidation via Mitsunobu Reaction

The key transformation is the conversion of (R)-3-methyl-2-hexanol to (S)-2-Azido-3-methylhexane. The Mitsunobu reaction is the method of choice for this step as it is known to proceed with clean inversion of stereochemistry at the reacting center.[1][2][3] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. An azide source, commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[4][5]

The overall reaction scheme is presented below:

Figure 1: Proposed reaction pathway for the synthesis of (S)-2-Azido-3-methylhexane.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the stereoselective azidation of (R)-3-methyl-2-hexanol, adapted from established procedures for similar secondary alcohols.[6][7]

Materials:

-

(R)-3-methyl-2-hexanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-methyl-2-hexanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous THF (approximately 0.1-0.2 M concentration).

-

Add triphenylphosphine (1.5 eq.) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. A slight color change may be observed.

-

Add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield (S)-2-Azido-3-methylhexane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Figure 2: Experimental workflow for the Mitsunobu azidation of (R)-3-methyl-2-hexanol.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on literature values for analogous Mitsunobu reactions on similar secondary alcohols.[5]

| Parameter | Expected Value | Reference / Notes |

| Yield | 80-95% | Based on reported yields for Mitsunobu azidations of unhindered secondary alcohols.[5] |

| Enantiomeric Excess (ee) | >98% | The Mitsunobu reaction is known to proceed with high stereospecificity, resulting in excellent inversion of configuration and minimal racemization.[1] |

| ¹H NMR | See Note 1 | Expected signals include a multiplet for the CH-N₃ proton, and characteristic signals for the methyl and methylene groups of the hexyl chain. |

| ¹³C NMR | See Note 2 | The carbon bearing the azide group (C2) is expected to have a chemical shift in the range of 50-60 ppm. |

| IR (Infrared) Spectroscopy | ~2100 cm⁻¹ | A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected in this region. |

| Mass Spectrometry (MS) | See Note 3 | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of (S)-2-Azido-3-methylhexane (C₇H₁₅N₃). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

Note 1: Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.30-3.45 (m, 1H, CHN₃), 1.50-1.70 (m, 1H, CH), 1.20-1.45 (m, 4H, CH₂), 1.15 (d, J = 6.8 Hz, 3H, CH₃), 0.85-1.00 (m, 6H, 2xCH₃). Note 2: Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~58 (CHN₃), ~40 (CH), ~35 (CH₂), ~20 (CH₂), ~18 (CH₃), ~14 (CH₃), ~11 (CH₃). Note 3: Expected m/z for C₇H₁₅N₃ [M+H]⁺: 142.1344.

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

-

Hydrazoic Acid: If using hydrazoic acid as the azide source, be aware that it is highly toxic and explosive. It is recommended to use safer alternatives like DPPA.[4]

-

Reagents: Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer. Triphenylphosphine is an irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The proposed stereoselective synthesis of (S)-2-Azido-3-methylhexane via a Mitsunobu reaction on (R)-3-methyl-2-hexanol offers a reliable and efficient route to this chiral building block. The reaction is expected to proceed with high yield and excellent stereochemical control, providing a valuable intermediate for applications in pharmaceutical and materials science research. The detailed protocol and expected data provided in this guide serve as a comprehensive resource for researchers undertaking this synthesis.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

Enantioselective Synthesis of (R)-2-Azido-3-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly selective synthetic route for the preparation of (R)-2-Azido-3-methylhexane, a chiral building block of significant interest in medicinal chemistry and drug development. The strategy hinges on a three-step sequence commencing with the well-established Sharpless asymmetric epoxidation, followed by tosylation and subsequent nucleophilic substitution with azide. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate its implementation in a research and development setting.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-2-Azido-3-methylhexane is achieved through the following three-step pathway:

-

Sharpless Asymmetric Epoxidation: The synthesis begins with the enantioselective epoxidation of the prochiral allylic alcohol, (E)-3-methyl-1-hexen-1-ol, using the Sharpless asymmetric epoxidation protocol. This reaction establishes the crucial stereocenter at the C2 position of the hexane backbone. The use of L-(+)-diethyl tartrate (L-(+)-DET) as the chiral ligand directs the epoxidation to furnish the desired (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol.

-

Tosylation of the Primary Alcohol: The primary hydroxyl group of the resulting epoxy alcohol is then activated for nucleophilic substitution by conversion to a tosylate ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to yield (2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate.

-

Nucleophilic Substitution with Azide: The final step involves the displacement of the tosylate group with an azide nucleophile. This SN2 reaction, typically carried out using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF), proceeds with inversion of configuration at the C1 position, affording the target molecule, (R)-2-Azido-3-methylhexane.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for each step of the synthesis. The data is based on literature precedents for analogous reactions and provides a benchmark for the successful execution of this synthetic sequence.

| Step | Reaction | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Sharpless Asymmetric Epoxidation | (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol | Ti(OiPr)4, L-(+)-DET, t-BuOOH | CH2Cl2 | -20 | 4-6 | ~85 | >95 |

| 2 | Tosylation | (2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate | TsCl, Pyridine | CH2Cl2 | 0 to RT | 12-16 | ~90 | >95 |

| 3 | Azidation | (R)-2-Azido-3-methylhexane | NaN3 | DMF | 60 | 12-24 | ~80 | >95 |

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of (E)-3-methyl-1-hexen-1-ol

This protocol is adapted from the well-established procedure for the Sharpless asymmetric epoxidation of allylic alcohols.

Materials:

-

(E)-3-methyl-1-hexen-1-ol

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

L-(+)-diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

-

Dichloromethane (CH2Cl2), anhydrous

-

Powdered 3Å molecular sieves

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (200 mL) and powdered 3Å molecular sieves (5 g).

-

The flask is cooled to -20 °C in a cryocooler or a dry ice/acetone bath.

-

To the cooled suspension, add L-(+)-diethyl tartrate (6.0 mL, 35 mmol) followed by titanium(IV) isopropoxide (7.4 mL, 25 mmol) via syringe. The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.

-

A solution of (E)-3-methyl-1-hexen-1-ol (5.7 g, 50 mmol) in dichloromethane (20 mL) is then added dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below -15 °C.

-

tert-Butyl hydroperoxide (5.5 M in decane, 27 mL, 150 mmol) is added dropwise via syringe over a period of 1 hour. The reaction mixture is then stirred at -20 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol as a colorless oil.

Step 2: Tosylation of (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol

Materials:

-

(2R,3R)-3-methyl-1,2-epoxyhexan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (2R,3R)-3-methyl-1,2-epoxyhexan-1-ol (4.3 g, 30 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (3.6 mL, 45 mmol) dropwise.

-

Add p-toluenesulfonyl chloride (6.3 g, 33 mmol) portion-wise over 15 minutes, ensuring the temperature is maintained at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of cold water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tosylate. The product is typically used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 3: Nucleophilic Substitution with Sodium Azide

Materials:

-

(2R,3R)-3-methyl-1,2-epoxyhexan-1-yl 4-methylbenzenesulfonate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask containing the crude tosylate from the previous step, add anhydrous dimethylformamide (100 mL) and sodium azide (3.9 g, 60 mmol).

-

The reaction mixture is heated to 60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with water (200 mL).

-

The aqueous mixture is extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts are washed with water (3 x 100 mL) to remove residual DMF and then with brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure (Note: (R)-2-Azido-3-methylhexane is a potentially volatile compound).

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-2-Azido-3-methylhexane as a colorless liquid.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for (R)-2-Azido-3-methylhexane.

Logical Relationship of Key Transformations

Caption: Key chemical transformations and their logical progression.

An In-depth Technical Guide to the Physical Properties of 2-Azido-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties, specifically the boiling point and density, of the organic azide 2-Azido-3-methylhexane. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comprehensive overview of the physical properties of the closely related parent compound, 3-methylhexane. Furthermore, it outlines detailed experimental protocols for the determination of the boiling point and density of novel organic liquids, providing a methodological framework for researchers to characterize this compound or similar compounds.

Introduction

This compound is an organic azide of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. The azido functional group can participate in a variety of chemical transformations, making it a versatile building block. A thorough understanding of the physical properties of such compounds is crucial for their synthesis, purification, handling, and formulation. This guide aims to provide the available data and the necessary experimental procedures to fill the current knowledge gap regarding the physical properties of this compound.

Physical Properties of this compound: Data Scarcity

A comprehensive search of scientific databases and literature reveals a lack of published experimental data for the boiling point and density of this compound. This is not uncommon for novel or specialized chemical compounds. Therefore, for comparative purposes, the known physical properties of the parent alkane, 3-methylhexane, are provided. The introduction of an azido group is expected to increase both the boiling point and density of the molecule compared to its parent alkane due to the increase in molecular weight and the introduction of a polar functional group.

Comparative Data: 3-Methylhexane

The physical properties of 3-methylhexane are well-documented and can serve as a baseline for estimating the properties of its azido derivative.

| Property | Value |

| Boiling Point | 91-92 °C[1][2][3][4] |

| Density | 0.687 g/mL at 25 °C[2][4] |

| Molar Mass | 100.21 g/mol |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of an organic liquid such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6][7][8] A common and effective method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Paraffin oil or other suitable heating bath liquid

-

Stand and clamps

Procedure:

-

A small amount of the liquid (a few drops) is placed in the fusion tube.[5][9]

-

A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[5][9]

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.[5]

-

The entire assembly is placed in a Thiele tube containing paraffin oil, ensuring the sample is below the oil level.[5]

-

The side arm of the Thiele tube is gently heated.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a continuous and rapid stream of bubbles appears is noted (T1).[9]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point (T2).[5]

-

The average of T1 and T2 can be taken as the boiling point.

Density is the mass of a substance per unit volume.[10][11] It is an intrinsic property that can be used to help identify a compound.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance (m1).

-

The pycnometer is filled with the liquid whose density is to be determined, and the stopper is inserted. Care should be taken to ensure no air bubbles are trapped. The outside of the pycnometer is wiped clean and dry.

-

The filled pycnometer is weighed (m2).

-

The pycnometer is emptied and cleaned thoroughly.

-

The clean and dry pycnometer is then filled with a reference liquid of known density, typically distilled water, at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m3).

-

The density of the unknown liquid (ρ_liquid) can be calculated using the following formula:

ρ_liquid = [(m2 - m1) / (m3 - m1)] * ρ_reference

where ρ_reference is the density of the reference liquid at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the boiling point and density of an organic liquid.

Caption: Experimental workflow for determining boiling point and density.

Conclusion

While direct experimental data for the physical properties of this compound are not currently available in the public domain, this guide provides a framework for its characterization. By utilizing the provided experimental protocols, researchers can accurately determine the boiling point and density of this and other novel compounds. The data for the parent compound, 3-methylhexane, offers a useful point of comparison. Accurate determination of these fundamental physical properties is a critical step in the advancement of research and development involving new chemical entities.

References

- 1. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 2. 589-34-4 CAS MSDS (3-METHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-methylhexane [stenutz.eu]

- 4. 3-METHYLHEXANE | 589-34-4 [chemicalbook.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. americanelements.com [americanelements.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

Stability and Decomposition of 2-Azido-3-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic azides are a crucial functional group in synthetic chemistry, particularly in the construction of nitrogen-containing molecules and bioconjugation via "click" chemistry. However, their inherent energetic nature necessitates a thorough understanding of their stability and decomposition pathways to ensure safe handling and predictable reactivity. This technical guide provides an in-depth analysis of the stability and decomposition of 2-Azido-3-methylhexane, a secondary alkyl azide. Due to the limited availability of data specific to this compound, this guide leverages established principles and experimental data from analogous alkyl azides to provide a comprehensive overview of its expected behavior under thermal and photolytic stress. This document outlines general safety precautions, synthesis, decomposition mechanisms, and detailed experimental protocols for studying the stability of this and similar organic azides.

Introduction

This compound is a secondary alkyl azide, a class of compounds known for their utility as synthetic intermediates. The presence of the azido group (–N₃) makes these molecules precursors to a variety of nitrogen-containing functionalities, including amines, imines, and nitrenes. However, the high nitrogen content and the weak N-N bonds within the azide moiety render them potentially energetic materials. A comprehensive understanding of the factors influencing their stability and the mechanisms of their decomposition is paramount for their safe and effective use in research and development.

This guide will explore the two primary modes of decomposition for alkyl azides: thermal and photolytic pathways. It will also provide generalized experimental protocols for the synthesis of this compound and for the characterization of its stability and decomposition products.

General Stability and Safety Considerations

Organic azides are known to be sensitive to heat, shock, and light, and can decompose explosively, especially those with a low carbon-to-nitrogen ratio. For this compound (C₇H₁₅N₃), the carbon-to-nitrogen ratio is favorable, suggesting it is likely to be a relatively stable alkyl azide that can be isolated and handled with appropriate precautions. Alkyl azides with a low nitrogen content are generally stable and tend to decompose only at temperatures above approximately 175°C[1].

Key Safety Precautions:

-

Small Scale: Always handle the smallest feasible quantities of the azide.

-

Avoid Heat and Shock: Protect from heat, friction, and mechanical shock.

-

Light Protection: Store in amber vials or protect from light to prevent photolytic decomposition[2][3].

-

Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations in a well-ventilated fume hood and behind a blast shield, especially when heating or handling larger quantities.

-

Avoid Heavy Metals: Contact with heavy metals or their salts can form highly explosive heavy metal azides. Use non-metal spatulas and avoid ground glass joints where possible.

-

Quenching: Have a quenching agent, such as a solution of sodium nitrite in aqueous sodium hydroxide, readily available to destroy any residual azide.

Synthesis of this compound

A common and effective method for the synthesis of secondary alkyl azides is the nucleophilic substitution of a corresponding alkyl halide with an azide salt, typically sodium azide. The following is a generalized protocol for the synthesis of this compound from 2-bromo-3-methylhexane.

Experimental Protocol: Synthesis

Materials:

-

2-bromo-3-methylhexane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-methylhexane in a suitable solvent such as DMSO or DMF.

-

Add a slight excess (1.1 to 1.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 50-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the azide to high temperatures during solvent removal.

-

The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

Decomposition of this compound

The decomposition of this compound can be initiated by heat (thermolysis) or by light (photolysis). Both processes typically lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates.

Thermal Decomposition

The thermal decomposition of alkyl azides is generally believed to proceed through the formation of a nitrene intermediate. The initial step is the cleavage of the Nα-Nβ bond, releasing a molecule of nitrogen gas and generating a singlet nitrene. This highly reactive species can then undergo several transformations. For a secondary alkyl azide like this compound, the most probable pathway is a rapid 1,2-hydride shift to form a stable imine.

dot

Caption: Thermal decomposition pathway of this compound.

Quantitative Data (Example): While specific kinetic data for this compound is not available, studies on other alkyl azides can provide an estimate of the expected thermal stability. For instance, the hydrothermolysis of dimethyl-2-azidoethylamine (2-DAMEZ) has been studied, and the Arrhenius parameters for the loss of N₂ were determined.

| Compound | Decomposition Channel | Activation Energy (Eₐ) | Pre-exponential Factor (ln(A, s⁻¹)) |

| Dimethyl-2-azidoethylamine | N₂ loss | 14.1 kcal/mol | 10.7 |

Table 1: Example Arrhenius parameters for the thermal decomposition of an alkyl azide.[4]

Photolytic Decomposition

The photolytic decomposition of alkyl azides can proceed through a different mechanism that may not involve a free nitrene intermediate. It is proposed that upon absorption of UV light, the alkyl azide is promoted to a singlet excited state. This excited state can then undergo a concerted rearrangement where the nitrogen molecule is eliminated simultaneously with a 1,2-hydride or 1,2-alkyl shift, leading directly to the formation of an imine. This concerted mechanism avoids the formation of a highly reactive nitrene intermediate[1][5]. However, under certain conditions, such as the presence of a triplet sensitizer, the formation of a triplet nitrene can occur[1]. Alkyl azides have been observed to undergo facile photodecomposition even under mild conditions like laboratory light, leading to the formation of aldehydes and other rearrangement products[2][3].

dot

Caption: Proposed concerted photolytic decomposition pathway.

Experimental Analysis of Stability and Decomposition

To assess the stability and decomposition of this compound, a combination of analytical techniques can be employed.

Experimental Protocol: Thermal Stability Analysis (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

Procedure:

-

Accurately weigh a small amount (typically 1-5 mg) of this compound into a tared aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during decomposition.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. An exothermic event will indicate the decomposition of the azide.

-

From the resulting thermogram, the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) can be determined.

| Parameter | Description |

| Onset Temperature (Tonset) | The temperature at which the decomposition begins. A lower Tonset indicates lower thermal stability. |

| Enthalpy of Decomposition (ΔHd) | The total heat released during decomposition. A higher exothermic value indicates a more energetic decomposition. |

Table 2: Key parameters obtained from DSC analysis.

Experimental Protocol: Decomposition Product Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the volatile products of decomposition.

Apparatus:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Heated injection port

-

Capillary column suitable for separating small organic molecules

-

Reaction vial for thermal or photolytic decomposition

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable high-boiling, inert solvent (e.g., dodecane).

-

Decomposition:

-

Thermal: Heat a sealed vial of the solution at a specific temperature for a defined period.

-

Photolytic: Irradiate a solution of the azide in a quartz vial with a UV lamp for a specific duration.

-

-

GC-MS Analysis:

-

Inject a small aliquot of the decomposed sample into the GC-MS.

-

The gas chromatograph will separate the components of the mixture.

-

The mass spectrometer will provide mass spectra for each separated component.

-

-

Data Analysis:

-

Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST library). The expected major product is 3-methyl-2-heptanimine.

-

Quantify the products by integrating the peak areas in the chromatogram, if calibration standards are available.

-

dot

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocol: Monitoring Decomposition by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic azide stretching vibration and the appearance of new functional groups, such as the imine C=N stretch.

Apparatus:

-

FTIR Spectrometer

-

Heated cell or a UV-transparent cell

-

Appropriate sample holder (e.g., KBr plates for liquids)

Procedure:

-

Record the FTIR spectrum of the starting material, this compound. Note the strong, sharp absorption band characteristic of the azide asymmetric stretch, typically around 2100 cm⁻¹.

-

Induce decomposition either by heating the sample in a heated cell or by irradiating it in a UV-transparent cell.

-

Record FTIR spectra at various time intervals during the decomposition process.

-

Monitor the decrease in the intensity of the azide peak and the appearance of a new peak in the region of 1690-1640 cm⁻¹, which is characteristic of an imine (C=N) stretch.

Conclusion

References

Commercial Availability and Synthetic Guide for 2-Azido-3-methylhexane: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical document addresses the commercial availability and provides a comprehensive synthetic guide for the chiral molecule 2-Azido-3-methylhexane. Extensive market research indicates that this compound is not a commercially available compound from major chemical suppliers. Consequently, this guide details plausible synthetic routes for its laboratory-scale preparation, focusing on methods accessible to researchers in organic and medicinal chemistry. The primary proposed syntheses involve the conversion of commercially available 3-methylhexan-2-ol into a suitable leaving group, followed by nucleophilic substitution with an azide source. A direct conversion from the alcohol via the Mitsunobu reaction is also presented. This whitepaper includes detailed, representative experimental protocols, predicted analytical data for the target molecule, and discusses its potential applications in drug discovery and bioorthogonal chemistry, leveraging the unique properties of the azide functional group and the chirality of the molecular scaffold.

Commercial Availability

As of October 2025, a thorough search of commercial chemical supplier databases reveals that this compound is not offered as a stock item. Researchers requiring this compound will need to undertake its synthesis in-house. The necessary precursors, such as 3-methylhexan-2-ol and common azidating reagents, are readily available from multiple suppliers.

Proposed Synthetic Pathways

Two primary and reliable synthetic pathways are proposed for the synthesis of this compound. Both routes commence from the commercially available and inexpensive starting material, 3-methylhexan-2-ol.

Two-Step Synthesis via an Alkyl Halide Intermediate

This classic and robust approach involves the conversion of the secondary alcohol, 3-methylhexan-2-ol, into an alkyl halide (bromide or chloride), which then undergoes a nucleophilic substitution reaction with sodium azide. This method allows for the isolation of the intermediate alkyl halide, which can be purified before proceeding to the azidation step.

Caption: Two-step synthesis of this compound from 3-methylhexan-2-ol.

One-Pot Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of a primary or secondary alcohol to an azide with inversion of stereochemistry.[1][2] This method is advantageous for its mild reaction conditions and is often used when the substrate is sensitive to the harsher conditions of alkyl halide formation.

Caption: One-pot Mitsunobu synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for the specific substrate and scale.

Synthesis of 2-Bromo-3-methylhexane

Procedure:

-

To a stirred solution of 3-methylhexan-2-ol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (PBr₃, 0.4 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-bromo-3-methylhexane, which can be purified by distillation.

Synthesis of this compound from 2-Bromo-3-methylhexane

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-methylhexane (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

One-Pot Synthesis of this compound via Mitsunobu Reaction

-

Dissolve 3-methylhexan-2-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the stirred solution.

-

After stirring for 15-30 minutes, add a solution of hydrazoic acid (HN₃, ~3 eq in a suitable solvent like toluene or benzene) dropwise. Caution: Hydrazoic acid is highly toxic and explosive.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to isolate this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

As this compound is not commercially available, experimental data is not readily accessible. The following table summarizes the predicted and expected analytical data based on the characterization of structurally similar azidoalkanes.

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₇H₁₅N₃ |

| Molecular Weight | 141.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl, methylene, and methine protons of the 3-methylhexyl group. The proton at the C2 position, adjacent to the azide, is expected to be shifted downfield. |

| ¹³C NMR (CDCl₃) | Seven distinct carbon signals. The carbon atom bonded to the azide group (C2) is expected to be in the range of 50-60 ppm. |

| IR (Infrared) | A strong, sharp characteristic absorption band for the azide (N₃) stretch is expected around 2100 cm⁻¹. C-H stretching and bending vibrations will also be present. |

| Mass Spec (MS) | The molecular ion peak (M⁺) at m/z = 141. A prominent fragment corresponding to the loss of N₂ (M⁺ - 28) is expected at m/z = 113. |

Potential Applications in Research and Drug Development

The introduction of an azide functional group into a chiral scaffold like 3-methylhexane opens up numerous possibilities in chemical biology and drug discovery.

-

Bioorthogonal Chemistry: The azide group is a key functional group in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can occur in biological systems without interfering with native processes.[3] this compound could be used as a building block to synthesize probes for labeling and tracking biomolecules in living cells.

-

Drug Discovery: Chirality plays a crucial role in the pharmacological activity of many drugs.[4][5] The stereocenters in this compound make it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The azide group can be readily converted to an amine, which is a common functional group in pharmaceuticals, or used as a handle for conjugation to other molecules. The development of enantiomerically pure chiral azides is a significant area of research.[4]

Conclusion

While this compound is not a commercially available product, this technical guide provides robust and well-established synthetic methodologies for its preparation in a laboratory setting. The proposed two-step synthesis via an alkyl halide and the one-pot Mitsunobu reaction offer flexibility for researchers based on their specific needs and available resources. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. The unique combination of a chiral aliphatic backbone and a versatile azide functional group makes this compound a potentially valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and materials science.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic enantioselective synthesis of α-chiral azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for 2-Azido-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Azido-3-methylhexane, a niche alkyl azide of interest in synthetic chemistry and potential applications in drug discovery as a building block or chemical probe. Due to its limited commercial availability, this document outlines a probable synthetic route, predicted physicochemical properties, and expected spectroscopic data based on established chemical principles and data from analogous structures. The information herein is intended to support researchers in the synthesis, characterization, and utilization of this compound.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly available, its molecular structure and formula can be definitively established.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃ | Calculated |

| Molecular Weight | 141.22 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | CCCC(C)C(C)N=[N+]=[N-] | ChemDraw |

| Parent Compound | 3-Methylhexane | PubChem |

| Precursor | 2-Chloro-3-methylhexane | PubChem |

Note: The parent compound, 3-methylhexane, has the molecular formula C₇H₁₆. The direct precursor for the proposed synthesis, 2-chloro-3-methylhexane, has the molecular formula C₇H₁₅Cl.

Proposed Synthesis

The most direct and established method for the synthesis of this compound is through a nucleophilic substitution reaction (Sₙ2) on a suitable 2-halo-3-methylhexane precursor. The azide ion (N₃⁻) is an excellent nucleophile for such transformations.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of secondary alkyl azides from secondary alkyl halides.

Materials:

-

2-Chloro-3-methylhexane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methylhexane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on characteristic values for alkyl azides.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | H-C-N₃ | δ 3.0 - 3.5 ppm | The proton on the carbon bearing the azide group will be deshielded. |

| -CH₃ | δ 0.8 - 1.2 ppm | Methyl protons. | |

| -CH₂- | δ 1.2 - 1.7 ppm | Methylene protons. | |

| -CH- | δ 1.5 - 2.0 ppm | Methine proton at the 3-position. | |

| ¹³C NMR | C-N₃ | δ 50 - 65 ppm | The carbon attached to the azide group. |

| Alkyl Carbons | δ 10 - 40 ppm | Other aliphatic carbons. | |

| IR Spectroscopy | Azide (N₃) stretch | 2100 - 2150 cm⁻¹ | A strong, sharp, and characteristic absorption band. |

| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H stretching vibrations. |

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

-

Alkyl Azides: Can be thermally unstable and potentially explosive, especially low molecular weight azides. Avoid heating to high temperatures and handle with care.

-

Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Handle all solvents in a fume hood and away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. While specific experimental data for this compound is scarce, the provided synthetic route and predicted characterization data offer a solid starting point for its preparation and identification. The methodologies and workflows are based on well-established principles of organic chemistry and are intended to be a valuable resource for scientists working in this area.

Potential Applications of 2-Azido-3-methylhexane in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic azides are versatile and highly reactive functional groups that serve as crucial intermediates in a myriad of organic transformations. This technical guide focuses on the potential applications of 2-Azido-3-methylhexane, a chiral secondary alkyl azide. While specific literature on this exact molecule is sparse, its reactivity can be confidently extrapolated from the well-established chemistry of analogous secondary alkyl azides. This document outlines the synthesis of this compound and explores its utility as a precursor to chiral amines, a component in cycloaddition reactions for the synthesis of triazoles, and a substrate in the aza-Wittig reaction for imine formation. Detailed experimental protocols, representative quantitative data, and workflow diagrams are provided to facilitate its use in research and development.

Introduction to Alkyl Azides

Organic azides (R-N₃) are characterized by their high reactivity and are widely employed in organic synthesis.[1] They are particularly valuable as precursors to amines and for their participation in reliable and high-yielding reactions such as the Staudinger ligation and "click chemistry."[1] The azide functional group is often introduced via nucleophilic substitution, and its subsequent transformations allow for the efficient incorporation of nitrogen into complex molecules. This compound, as a chiral secondary azide, offers the potential for stereoselective synthesis, a critical aspect of drug development and materials science.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic substitution (Sₙ2) reaction of a corresponding alkyl halide with an azide salt. The probable precursor, 2-bromo-3-methylhexane, can be synthesized from 3-methylhexan-2-ol.

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-bromo-3-methylhexane (1.0 eq) in dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 70°C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Data

| Parameter | Value |

| Precursor | 2-bromo-3-methylhexane |

| Reagents | Sodium Azide (NaN₃), DMF |

| Typical Yield | 85-95% |

| Appearance | Colorless oil |

Core Applications in Organic Synthesis

This compound is a valuable intermediate for synthesizing a variety of nitrogen-containing compounds. The primary applications include its reduction to the corresponding amine, its use in [3+2] cycloaddition reactions, and its role in the aza-Wittig reaction.

Application Workflow

Caption: Key synthetic transformations of this compound.

Reduction to Chiral Amines

The reduction of alkyl azides is a highly efficient method for the synthesis of primary amines.[2] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common. The resulting 3-methylhexan-2-amine is a chiral primary amine, a valuable building block in medicinal chemistry.

Reaction Pathway: Reduction

Caption: Reduction of an alkyl azide to a primary amine.

Experimental Protocol: LiAlH₄ Reduction

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylhexan-2-amine.

Representative Data

| Parameter | Value |

| Reagents | Lithium Aluminum Hydride (LiAlH₄), THF |

| Typical Yield | 90-98% |

| Product | 3-methylhexan-2-amine |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne, often termed "click chemistry," is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Using this compound in a CuAAC reaction allows for the straightforward synthesis of chiral triazoles, which have applications in medicinal chemistry and materials science.

Reaction Pathway: CuAAC

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Experimental Protocol: CuAAC Reaction

-

In a reaction vessel, dissolve this compound (1.0 eq) and a terminal alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of the product is often indicated by a color change.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole by column chromatography or recrystallization.

Representative Data

| Parameter | Value |

| Reagents | Terminal alkyne, CuSO₄·5H₂O, Sodium Ascorbate |

| Typical Yield | >95% |

| Product | 1-(3-methylhexan-2-yl)-4-substituted-1H-1,2,3-triazole |

Staudinger Reaction and Aza-Wittig Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane.[5] This intermediate can then be hydrolyzed to a primary amine (Staudinger reduction) or reacted with a carbonyl compound in an aza-Wittig reaction to form an imine.[6] This two-step, one-pot procedure is a powerful method for C=N bond formation.

Reaction Pathway: Staudinger and Aza-Wittig

Caption: Sequential Staudinger and aza-Wittig reactions.

Experimental Protocol: Aza-Wittig Reaction

-

To a solution of this compound (1.0 eq) in anhydrous THF, add triphenylphosphine (1.1 eq) at room temperature. Stir until the evolution of nitrogen gas ceases (typically 1-2 hours), indicating the formation of the iminophosphorane.

-

Add a solution of an aldehyde or ketone (1.0 eq) in THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the iminophosphorane is consumed (typically 6-12 hours).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the imine, separating it from the triphenylphosphine oxide byproduct.

Representative Data

| Parameter | Value |

| Reagents | Triphenylphosphine (PPh₃), Aldehyde or Ketone, THF |

| Typical Yield | 70-90% |

| Product | N-(3-methylhexan-2-yl)imine |

Spectroscopic Data (Representative)

As this compound is not a widely documented compound, the following spectroscopic data are representative values based on analogous secondary alkyl azides.

Table 1: Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| Azide (N₃) stretch | 2100-2160 | Strong, sharp |

| C-H (sp³) stretch | 2850-2960 | Strong, sharp |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH (N₃)- | 3.20 - 3.40 | m | 1H |

| -CH (CH₃)CH₂- | 1.50 - 1.70 | m | 1H |

| -CH₂- | 1.20 - 1.40 | m | 4H |

| -CH₃ (next to CHN₃) | 1.15 - 1.25 | d | 3H |

| -CH₃ (other) | 0.85 - 0.95 | m | 6H |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| -C H(N₃)- | 60 - 65 |

| -C H(CH₃)CH₂- | 35 - 40 |

| -C H₂- | 20 - 35 |

| -C H₃ | 10 - 20 |

Conclusion

This compound, while not extensively studied, represents a valuable chiral building block in organic synthesis. Its preparation from readily available precursors and its participation in a range of powerful transformations make it a molecule of significant interest for researchers in academia and industry. The protocols and data presented in this guide, derived from well-established principles of alkyl azide chemistry, provide a solid foundation for the exploration of this compound in the synthesis of novel amines, triazoles, and other nitrogen-containing heterocycles. Its application in stereoselective synthesis warrants further investigation and holds promise for the development of new chiral molecules with potential biological activity.

References

- 1. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. digitalcommons.butler.edu [digitalcommons.butler.edu]

Methodological & Application

Application Notes and Protocols: 2-Azido-3-methylhexane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-azido-3-methylhexane, a secondary alkyl azide, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern chemical synthesis, offering a highly efficient and reliable method for forging carbon-heteroatom bonds.[1][2] Its applications are widespread, ranging from medicinal chemistry and drug discovery to materials science and bioconjugation.[1]

Introduction to this compound and CuAAC

This compound is a chiral, secondary alkyl azide. While not as commonly cited as simpler azides, its branched alkyl structure can be a valuable building block for introducing steric bulk and specific stereochemistry into target molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and selective reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a "click" reaction.[3][4] The resulting triazole ring is a stable, aromatic moiety that can act as a rigid linker or participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in drug design.[5]